molecular formula C7H10S B074554 2-Propylthiophene CAS No. 1551-27-5

2-Propylthiophene

Cat. No. B074554
CAS RN: 1551-27-5
M. Wt: 126.22 g/mol
InChI Key: BTXIJTYYMLCUHI-UHFFFAOYSA-N
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Patent
US07405003B2

Procedure details

Next, 10 g (0.079 mol, 1 eq) of the obtained 2-propylthiophene was introduced into a three-necked flask, and this was flushed with Ar. To this, 100 ml of THF was added, stirred, and cooled to 0° C. To this, 15.5 g (0.087 mol. 1 eq) of NBS was added directly. After that, the temperature was returned to the room temperature, and stirred for 12 hours. To this, 20 ml of 10% sodium carbonate aqueous solution was added, extracted with diethyl ether, water washed until pH is 7, and dehydrated with Na2SO4. After removing Na2SO4 by filtration, the solvent was removed. This was purified by silica gel chromatography, and specified substance of 2-bromo-5-propylthiophene (1 in the chemical reaction formula) was obtained. Yielding quantity was around 14 g, and yielding percentage was around 85%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)[CH2:2][CH3:3].C1C(=O)N([Br:16])C(=O)C1>C(=O)([O-])[O-].[Na+].[Na+]>[Br:16][C:6]1[S:5][C:4]([CH2:1][CH2:2][CH3:3])=[CH:8][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CC)C=1SC=CC1
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this was flushed with Ar
ADDITION
Type
ADDITION
Details
To this, 100 ml of THF was added
CUSTOM
Type
CUSTOM
Details
was returned to the room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether, water
WASH
Type
WASH
Details
washed until pH is 7
CUSTOM
Type
CUSTOM
Details
After removing Na2SO4
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel chromatography, and specified substance of 2-bromo-5-propylthiophene (1 in the chemical reaction formula)
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
Yielding quantity
CUSTOM
Type
CUSTOM
Details
yielding percentage

Outcomes

Product
Name
Type
Smiles
BrC=1SC(=CC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.